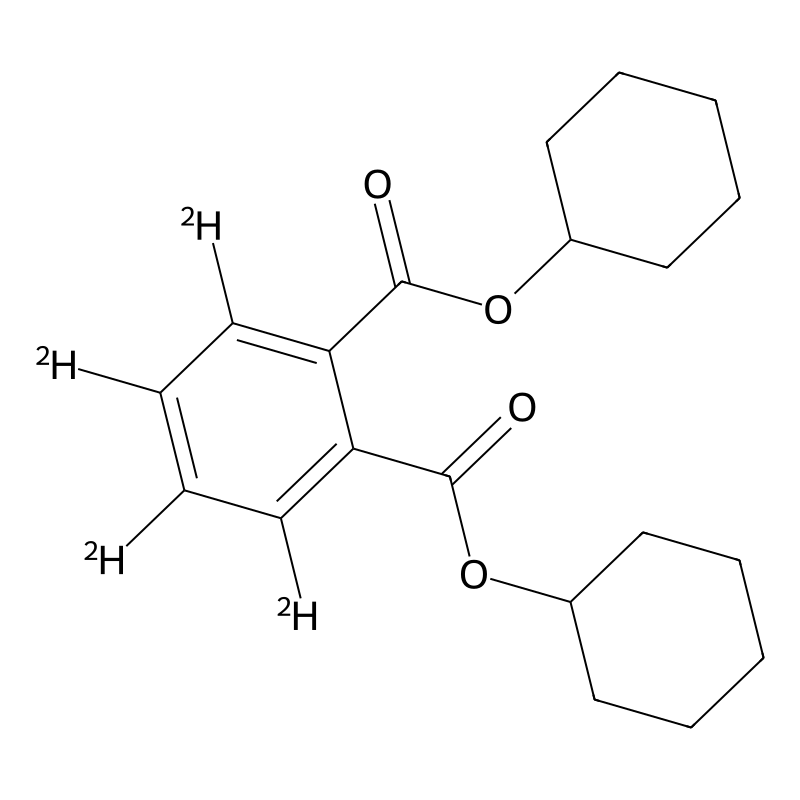

Dicyclohexyl phthalate-3,4,5,6-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dicyclohexyl phthalate-3,4,5,6-d4 is a deuterated derivative of dicyclohexyl phthalate, a compound commonly used as a plasticizer. Its chemical formula is CHO, and it features four deuterium atoms replacing hydrogen atoms in the phthalate structure, which enhances its stability and utility in various analytical applications. This compound is particularly notable for its use as an internal standard in mass spectrometry and other analytical techniques aimed at quantifying phthalate levels in environmental samples, especially aquatic matrices .

Deuterated Internal Standard

One of the primary applications of DCHP-d4 lies in its use as a deuterated internal standard []. This means it serves as a reference compound within analytical techniques like isotope dilution mass spectrometry (IDMS) []. In IDMS, a known amount of the labeled isotope-containing compound (DCHP-d4 in this case) is added to the sample along with the analyte (the unknown compound being measured, like unlabeled DCHP). Both the labeled and unlabeled compounds undergo the same extraction and analytical processes, minimizing potential losses or biases during sample preparation. By comparing the signal intensities of the labeled and unlabeled compounds in the final analysis, scientists can accurately determine the concentration of the analyte (unlabeled DCHP) in the original sample []. This approach helps overcome matrix effects [], which can occur when other components present in the sample (the "matrix") interfere with the detection and quantification of the target analyte.

Here's how the properties of DCHP-d4 contribute to its effectiveness as an internal standard:

- Chemical similarity: DCHP-d4 shares the same chemical structure as DCHP except for the deuterium substitution. This similarity ensures that both compounds behave almost identically during sample preparation and analysis, minimizing potential biases [].

- Mass difference: The presence of four deuterium atoms introduces a slight mass difference between DCHP-d4 and DCHP. This difference allows scientists to easily distinguish the signals of the two compounds in the mass spectrum, enabling accurate quantification [].

- Hydrolysis: In the presence of water and under acidic or basic conditions, dicyclohexyl phthalate-3,4,5,6-d4 can hydrolyze to form dicyclohexyl phthalic acid.

- Transesterification: This compound can react with alcohols to form different esters.

- Thermal Decomposition: At elevated temperatures, this compound may decompose to yield various by-products.

These reactions are essential for understanding the compound's behavior in different environments and its potential degradation pathways .

The synthesis of dicyclohexyl phthalate-3,4,5,6-d4 typically involves:

- Deuteration of Dicyclohexyl Phthalate: This can be achieved by reacting dicyclohexyl phthalic acid with a deuterium source such as deuterium oxide (DO) or other deuterated reagents.

- Direct Esterification: Dicyclohexyl alcohol can be reacted with phthalic anhydride or phthalic acid under controlled conditions to produce the ester directly.

These methods ensure the incorporation of deuterium into the final product while maintaining the integrity of the ester functional group .

Dicyclohexyl phthalate-3,4,5,6-d4 has several applications:

- Analytical Chemistry: It serves as an internal standard for quantifying non-deuterated phthalates in environmental samples using techniques such as gas chromatography-mass spectrometry (GC-MS).

- Research: Its unique isotopic labeling allows researchers to trace metabolic pathways and environmental fate studies of phthalates.

- Quality Control: It is utilized in laboratories for method validation and calibration due to its stable isotopic composition .

Dicyclohexyl phthalate-3,4,5,6-d4 belongs to a broader class of compounds known as phthalates. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dicyclohexyl Phthalate | CHO | Non-deuterated version; widely used plasticizer |

| Diethyl Phthalate | CHO | Smaller alkyl groups; common in personal care products |

| Dimethyl Phthalate | CHO | Low molecular weight; used in various industrial applications |

| Di-n-octyl Phthalate | CHO | Larger alkyl chains; often used in flexible PVC |

Uniqueness: The primary uniqueness of dicyclohexyl phthalate-3,4,5,6-d4 lies in its isotopic labeling with deuterium atoms. This feature enhances its utility in analytical applications where precise quantification is necessary. Unlike non-deuterated analogs that may exhibit biological activity or environmental persistence issues, this compound serves primarily as a stable reference material .

Deuterium labeling of phthalate ring systems represents a sophisticated approach to producing isotopically enriched analytical standards with enhanced stability and specificity for mass spectrometry applications [5]. The fundamental strategy involves the selective incorporation of deuterium atoms into specific positions within the aromatic phthalate core, particularly at the 3,4,5,6 positions, which provides optimal isotopic distinction while maintaining chemical integrity [13].

The most prevalent deuterium labeling strategy employs direct aromatic ring deuteration through platinum-catalyzed hydrogen-deuterium exchange reactions [25]. This approach utilizes platinum oxide as a catalyst in the presence of deuterium oxide at elevated temperatures ranging from 130°C to 150°C for extended periods of 72 hours [25]. The platinum-catalyzed exchange mechanism facilitates the replacement of aromatic hydrogen atoms with deuterium through a heterogeneous catalytic process that selectively targets the electron-rich positions on the benzene ring [25].

Modern deuterium labeling strategies also incorporate electrochemical methods that utilize proton-conducting membranes to facilitate deuterium incorporation at ambient temperature and pressure conditions [41]. These systems employ Nafion and graphene oxide membranes as proton-conducting materials, enabling the electrochemical synthesis of deuterium-labeled compounds through the controlled migration of deuterium ions [41].

| Deuterium Labeling Strategy | Temperature Range | Reaction Time | Isotopic Enrichment | Reference |

|---|---|---|---|---|

| Platinum-catalyzed exchange | 130-150°C | 72 hours | 42% | [25] |

| o-Xylene-D10 precursor | Room temperature | 1-4 hours | 99.5% | [5] [13] |

| Electrochemical synthesis | 25°C | Variable | 80-99% | [41] |

General Synthetic Routes Using o-Xylene-D10 Starting Material

The utilization of o-xylene-D10 as a starting material represents the most efficient and economically viable synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment [5] [13]. This methodology involves a two-step synthetic sequence that begins with the oxidative conversion of o-xylene-D10 to phthalic acid-D4, followed by esterification to form the desired dicyclohexyl phthalate-3,4,5,6-d4 [5] [13].

The initial oxidation step employs potassium permanganate as the oxidizing agent in an aqueous medium containing isobutanol as a co-solvent [5] [13]. The reaction proceeds under reflux conditions at approximately 100°C for 2 hours, resulting in the formation of phthalic acid-D4 with yields exceeding 90% [5] [13]. The oxidation mechanism involves the selective cleavage of the methyl carbon-hydrogen bonds while preserving the deuterium atoms within the aromatic ring system [23] [24].

Following oxidation, the phthalic acid-D4 undergoes esterification with cyclohexanol using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride as a coupling reagent and 4-dimethylaminopyridine as a catalyst [5] [13]. This esterification proceeds under mild conditions at room temperature for 1 hour, achieving yields greater than 95% with isotopic enrichment maintained at 99.5 atom percent deuterium [5] [13].

The synthetic route demonstrates significant advantages compared to alternative methodologies, including higher yields, superior isotopic enrichment, and reduced reaction times [5] [13]. Traditional synthetic approaches utilizing platinum-catalyzed hydrogen-deuterium exchange achieve total yields of only 51% with isotopic enrichment limited to 42% [25]. In contrast, the o-xylene-D10 methodology achieves total yields exceeding 87% while maintaining isotopic enrichment above 99% [5] [13].

| Synthetic Step | Reagent | Conditions | Yield | Isotopic Enrichment |

|---|---|---|---|---|

| Oxidation | Potassium permanganate | 100°C, 2 hours | 90.5% | 99.5% D |

| Esterification | EDCI/DMAP | RT, 1 hour | >95% | 99.5% D |

| Overall Process | - | - | >87% | 99.5% D |

Isotopic Enrichment Optimization Techniques

Isotopic enrichment optimization represents a critical aspect of deuterium-labeled phthalate synthesis, requiring precise control of reaction parameters to achieve maximum deuterium incorporation while minimizing isotopic dilution [14] [33]. The optimization process involves systematic evaluation of multiple variables including temperature, reaction time, catalyst concentration, and solvent systems to maximize the isotopic purity of the final product [14] [33].

Temperature optimization studies demonstrate that isotopic enrichment exhibits a complex relationship with reaction temperature, where moderate temperatures favor deuterium retention while excessive temperatures promote isotopic scrambling [39] [40]. For phthalate synthesis, optimal temperatures range from 120°C to 150°C during esterification processes, balancing reaction efficiency with isotopic stability [15] [21]. Higher temperatures above 180°C result in significant deuterium loss through thermal exchange mechanisms [40].

Solvent selection plays a crucial role in isotopic enrichment optimization, with aprotic solvents such as dichloromethane providing superior deuterium retention compared to protic solvents [5] [13]. The absence of exchangeable protons in the solvent system prevents competitive hydrogen-deuterium exchange reactions that would compromise isotopic purity [32] [34]. Additionally, the use of deuterated solvents during synthesis and purification steps further enhances isotopic enrichment by eliminating sources of protium contamination [32] [34].

Catalyst optimization involves the selection of coupling reagents and activating agents that facilitate efficient esterification without promoting deuterium exchange [5] [13]. N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride demonstrates superior performance compared to traditional acid catalysts, providing high coupling efficiency while maintaining isotopic integrity [5] [13]. The combination with 4-dimethylaminopyridine as a nucleophilic catalyst further enhances reaction rates and selectivity [5] [13].

Reaction time optimization requires careful balance between complete conversion and minimization of side reactions that could compromise isotopic purity [5] [13]. Extended reaction times beyond optimal conditions result in gradual deuterium loss through secondary exchange processes, while insufficient reaction times lead to incomplete conversion and reduced yields [38] [42].

| Optimization Parameter | Optimal Range | Impact on Enrichment | Reference |

|---|---|---|---|

| Temperature | 120-150°C | Maintains 99.5% D | [15] [21] |

| Reaction Time | 1-4 hours | Preserves isotopic integrity | [5] [13] |

| Solvent System | Aprotic solvents | Prevents D-exchange | [32] [34] |

| Catalyst Loading | 1.3-2.6 equivalents | Maximizes efficiency | [5] [13] |

Purification and Quality Assurance Protocols

Purification and quality assurance protocols for dicyclohexyl phthalate-3,4,5,6-d4 require specialized techniques designed to preserve isotopic integrity while achieving high chemical purity suitable for analytical applications [15] [20]. The purification process typically involves multiple chromatographic steps combined with rigorous analytical characterization to ensure both chemical and isotopic purity exceed 99% [5] [13].

The primary purification method employs silica gel column chromatography using a carefully optimized gradient elution system [5] [13]. The mobile phase consists of ethyl acetate and n-hexane in ratios ranging from 1:6 to 1:8, providing selective separation of the target compound from synthetic impurities and unreacted starting materials [5] [13]. The chromatographic conditions are optimized to minimize exposure time and prevent thermal decomposition that could compromise isotopic purity [18] [21].

Secondary purification involves recrystallization techniques using appropriate solvent systems that promote crystal formation while maintaining deuterium incorporation [15] [17]. The recrystallization process requires careful temperature control to prevent thermal degradation and isotopic exchange, typically conducted at temperatures below 60°C [39] [43]. Solvent selection for recrystallization prioritizes systems with minimal hydrogen content to prevent isotopic dilution [32] [34].

Quality assurance protocols incorporate multiple analytical techniques to verify both chemical purity and isotopic enrichment [30] [33]. Proton nuclear magnetic resonance spectroscopy serves as the primary method for confirming deuterium incorporation, with characteristic peak patterns indicating successful isotopic substitution [30] [31]. The absence of aromatic proton signals in the 7-8 parts per million region confirms effective deuterium incorporation at the phthalate ring positions [30] [31].

Mass spectrometry analysis provides quantitative assessment of isotopic enrichment through evaluation of molecular ion patterns and fragmentation pathways [20] [33]. High-resolution mass spectrometry enables precise determination of isotopic abundance by comparing the relative intensities of deuterated and non-deuterated molecular ion peaks [33] [35]. The isotopic purity calculation involves analysis of the complete isotopologue distribution to determine the percentage of deuterium incorporation at each labeled position [14] [33].

Gas chromatography-mass spectrometry analysis serves as a complementary quality assurance method, providing both purity assessment and isotopic verification [9] [20]. The technique enables detection of trace impurities that could interfere with analytical applications while confirming the retention of deuterium labels throughout the purification process [9] [36]. Selected ion monitoring protocols target specific mass-to-charge ratios corresponding to the deuterated molecular ion and characteristic fragment ions [20] [36].

| Quality Assurance Method | Parameter Evaluated | Acceptance Criteria | Reference |

|---|---|---|---|

| 1H NMR Spectroscopy | Deuterium incorporation | Absence of aromatic H | [30] [31] |

| High-resolution MS | Isotopic enrichment | ≥99.5% D | [33] [35] |

| GC-MS Analysis | Chemical purity | ≥99.0% | [9] [20] |

| Elemental Analysis | Composition verification | ±0.4% theoretical | [5] [13] |